molecular formula C17H18N2O5 B2497790 1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 1704640-19-6

1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2497790
CAS No.: 1704640-19-6
M. Wt: 330.34
InChI Key: SLCDELIYQXOGIU-UHFFFAOYSA-N
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Description

1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. Common reagents include amines and aldehydes, with the reaction often carried out under acidic or basic conditions.

    Attachment of the Pyran Ring: The pyran ring is introduced through a condensation reaction with a suitable pyran precursor. This step may require the use of catalysts and specific temperature conditions to ensure high yield.

    Formation of the Dihydropyridinone Core: The final step involves the formation of the dihydropyridinone core through a cyclization reaction. This step often requires the use of strong acids or bases and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    Coumarins: Similar in structure but with different functional groups.

    Pyrrolidines: Share the pyrrolidine ring but differ in other parts of the molecule.

    Dihydropyridinones: Share the dihydropyridinone core but differ in the attached groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-8-13(9-15(20)23-11)24-12-5-7-19(10-12)17(22)14-4-3-6-18(2)16(14)21/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDELIYQXOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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